Methyl 6-bromo-2-chloroquinoline-4-carboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 6-bromo-2-chloroquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of quinoline derivatives followed by esterification to introduce the carboxylate group . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Methyl 6-bromo-2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-bromo-2-chloroquinoline-4-carboxylate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-bromo-2-chloroquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate: Similar in structure but with a hydroxyl group instead of a chlorine atom.
Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Differing in the position of the bromine and chlorine atoms.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-10(13)14-9-3-2-6(12)4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYLVXXTALAJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381846 | |
Record name | methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680213-43-8 | |
Record name | Methyl 6-bromo-2-chloro-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680213-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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